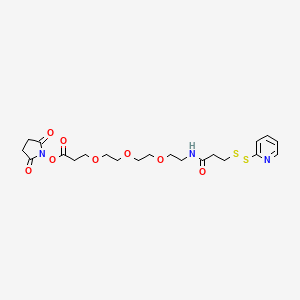
SPDP-PEG3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDP-PEG3-NHS ester is a heterobifunctional crosslinker that contains a polyethylene glycol (PEG) spacer arm. This compound is widely used in bioconjugation and protein modification due to its ability to form stable, cleavable linkages between molecules. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG3-NHS ester involves the reaction of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a PEG3 linker. The NHS ester group is introduced through the reaction of SPDP with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation and maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG3-NHS ester undergoes several types of reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Disulfide Bond Formation: The 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9 to form amide bonds.
Sulfhydryl Groups: React with the 2-pyridyldithiol group at pH 7-8 to form disulfide bonds
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Disulfide Bonds: Formed from the reaction of the 2-pyridyldithiol group with sulfhydryl groups
Scientific Research Applications
SPDP-PEG3-NHS ester is extensively used in various scientific research fields, including:
Chemistry: Used in the synthesis of complex molecules and in the modification of polymers.
Biology: Employed in protein conjugation, labeling, and crosslinking experiments.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of diagnostic reagents and biosensors
Mechanism of Action
The mechanism of action of SPDP-PEG3-NHS ester involves the formation of stable, cleavable linkages between molecules. The NHS ester group reacts with primary amines to form amide bonds, while the 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These linkages can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
- SPDP-PEG4-NHS ester
- SPDP-PEG12-NHS ester
- SPDP-dPEG36-NHS ester
- Azido-PEG3-NHS ester
Uniqueness
SPDP-PEG3-NHS ester is unique due to its specific PEG3 spacer arm, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between conjugated molecules .
Properties
Molecular Formula |
C21H29N3O8S2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H29N3O8S2/c25-17(7-16-33-34-18-3-1-2-8-23-18)22-9-11-30-13-15-31-14-12-29-10-6-21(28)32-24-19(26)4-5-20(24)27/h1-3,8H,4-7,9-16H2,(H,22,25) |
InChI Key |
RAWBJJSJJQXTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)
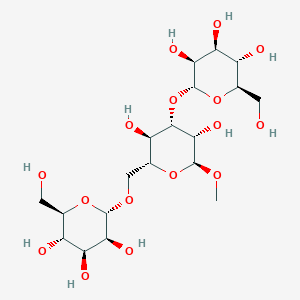

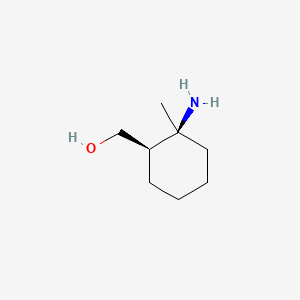
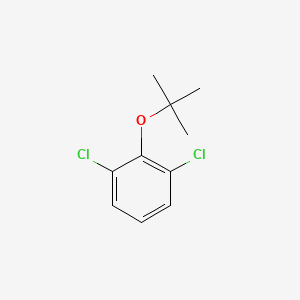
![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)


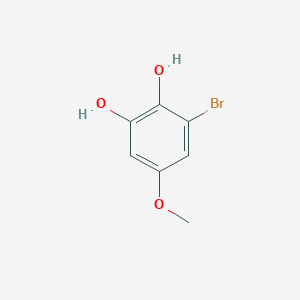
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
